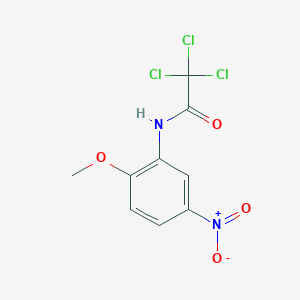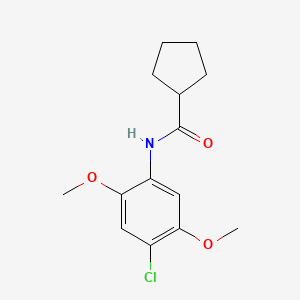
N-(2-methoxyphenyl)-4-methyl-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-4-methyl-2-quinolinamine, also known as MPPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine involves the inhibition of a specific type of potassium channel, known as Kv7.2/7.3. This channel plays a critical role in regulating neuronal excitability, and its inhibition by N-(2-methoxyphenyl)-4-methyl-2-quinolinamine results in increased neuronal activity. This property of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been extensively studied in the context of neurological disorders such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been shown to have several biochemical and physiological effects, including the inhibition of Kv7.2/7.3 channels, increased neuronal excitability, and induction of apoptosis in cancer cells. These effects have been extensively studied in vitro and in vivo, and have potential applications in various fields.
实验室实验的优点和局限性
One of the main advantages of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine is its selectivity for Kv7.2/7.3 channels, which makes it a valuable tool for studying the role of these channels in various physiological and pathological conditions. However, N-(2-methoxyphenyl)-4-methyl-2-quinolinamine is also known to have off-target effects on other ion channels, which can complicate the interpretation of experimental results. Additionally, the synthesis of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine can be challenging and time-consuming, which can limit its availability for research purposes.
未来方向
There are several future directions for research on N-(2-methoxyphenyl)-4-methyl-2-quinolinamine, including the development of more selective Kv7.2/7.3 channel inhibitors, the investigation of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine's potential as an anticancer drug, and the exploration of its effects on other ion channels and physiological systems. Additionally, the optimization of the synthesis method for N-(2-methoxyphenyl)-4-methyl-2-quinolinamine could improve its availability for research purposes and facilitate further studies on its potential applications.
合成方法
The synthesis of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine involves the reaction of 2-methoxyaniline and 4-methylquinoline in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including N-arylation and cyclization, to yield the final product. This synthesis method has been optimized to achieve high yields and purity of N-(2-methoxyphenyl)-4-methyl-2-quinolinamine.
科学研究应用
N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been shown to selectively inhibit the activity of a specific type of potassium channel, resulting in increased neuronal excitability. This property makes N-(2-methoxyphenyl)-4-methyl-2-quinolinamine a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
In cancer research, N-(2-methoxyphenyl)-4-methyl-2-quinolinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This property makes N-(2-methoxyphenyl)-4-methyl-2-quinolinamine a potential candidate for the development of anticancer drugs.
属性
IUPAC Name |
N-(2-methoxyphenyl)-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-11-17(18-14-8-4-3-7-13(12)14)19-15-9-5-6-10-16(15)20-2/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYVNGXGGXYALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5822730.png)




![N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822771.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5822788.png)
![N-[4-(dimethylamino)benzyl]-2-(4-methylphenyl)acetamide](/img/structure/B5822790.png)
![2-bromo-4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5822794.png)

![2-{[(1-naphthylmethyl)thio]methyl}-1H-benzimidazole](/img/structure/B5822818.png)
![2-({[(cyclohexylcarbonyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5822822.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5822836.png)
